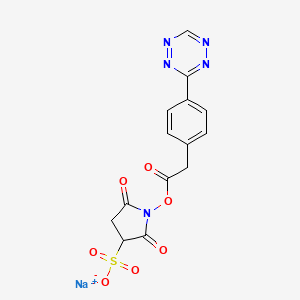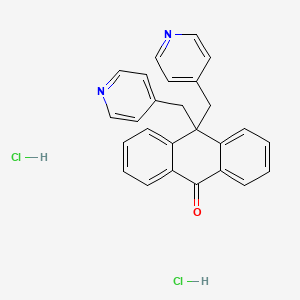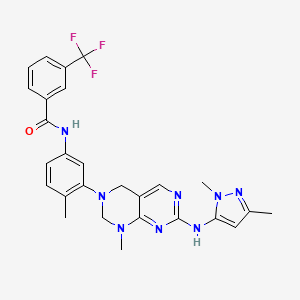
Buclosamide
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du buclosamide implique la réaction de l'acide 4-chlorosalicylique avec la n-butylamine. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Le buclosamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Le composé peut être réduit pour former différents dérivés réduits.
Substitution : Le this compound peut subir des réactions de substitution où l'atome de chlore ou le groupe hydroxyle est remplacé par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans diverses études chimiques pour comprendre les mécanismes et les voies réactionnels.
Biologie : Le this compound est étudié pour ses propriétés antifongiques et ses effets sur les membranes cellulaires fongiques.
Industrie : Le this compound est utilisé dans la formulation de crèmes, de pommades et de poudres antifongiques
Mécanisme d'action
Le this compound exerce ses effets antifongiques en perturbant la membrane cellulaire des champignons. Il cible des composants spécifiques de la membrane cellulaire fongique, ce qui entraîne une augmentation de la perméabilité et, finalement, la mort cellulaire. Les cibles moléculaires exactes et les voies impliquées dans ce processus sont encore à l'étude, mais on pense qu'il interfère avec la synthèse de composants membranaires essentiels .
Applications De Recherche Scientifique
Buclosamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and pathways.
Biology: this compound is studied for its antifungal properties and its effects on fungal cell membranes.
Industry: This compound is used in the formulation of antifungal creams, ointments, and powders
Mécanisme D'action
Buclosamide exerts its antifungal effects by disrupting the cell membrane of fungi. It targets specific components of the fungal cell membrane, leading to increased permeability and ultimately cell death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with the synthesis of essential membrane components .
Comparaison Avec Des Composés Similaires
Le buclosamide est unique par rapport aux autres agents antifongiques en raison de sa structure chimique spécifique et de son mode d'action. Les composés similaires comprennent :
Clotrimazole : Un autre agent antifongique topique avec un mécanisme d'action différent.
Miconazole : Utilisé pour des applications similaires mais avec une structure chimique distincte.
Kétoconazole : Un agent antifongique avec des applications plus larges mais une pharmacocinétique différente. Le this compound se distingue par son efficacité spécifique dans le traitement des dermatomycoses et ses propriétés chimiques uniques
Propriétés
IUPAC Name |
N-butyl-4-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14/h4-5,7,14H,2-3,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJHIFYEQJEUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206111 | |
| Record name | Buclosamide [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575-74-6 | |
| Record name | Buclosamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buclosamide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buclosamide [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buclosamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCLOSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O52NM0A9YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Buclosamide (n-Butyl-4-chloro-2-hydroxybenzamide)?
A1: While this compound is known to possess antifungal activity, the exact mechanism by which it exerts its effects is not fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.
Q2: What are some of the challenges associated with using this compound in topical formulations?
A2: Research indicates that this compound can undergo changes when exposed to light and certain storage conditions. [] This can affect its stability and efficacy. One study found that only benzocaine, this compound, chlorhexidine acetate, and chlorhexidine gluconate remained stable under their tested conditions, while other photopatch substances were altered. [] This highlights the importance of proper formulation and storage to maintain its stability and effectiveness.
Q3: Are there documented cases of adverse reactions to this compound?
A3: Yes, there are reports of photocontact dermatitis associated with this compound. [, ] Specifically, cases of persistent light reactions have been observed in areas where this compound was applied and subsequently exposed to ultraviolet light. [] This suggests that UV exposure may lead to the formation of a photoallergic compound from this compound within the skin. []
Q4: Has this compound been investigated as a potential treatment for fungal infections?
A4: Yes, this compound has been explored as a topical antifungal agent. [, , ] While the provided abstracts don't detail the specifics of these studies, they indicate that its efficacy against dermatomycoses has been a subject of research.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C11H14ClNO2, and its molecular weight is 227.69 g/mol. []
Q6: Are there any known synthetic methods for producing this compound that utilize environmentally friendly approaches?
A6: Yes, a recent study describes a novel, metal-free method for synthesizing amides, including this compound, utilizing direct C-H oxygenation of aliphatic amines. [] This method bypasses the need for metallic reagents and toxic oxidants, potentially offering a greener approach to its synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






